Bienvenue dans la boutique en ligne BenchChem!

Eupatorin

Breast Cancer Research CYP1 Metabolism Selective Cytotoxicity

Select Eupatorin for research requiring a polymethoxyflavone with a validated, non-reciprocal CYP1 metabolic profile. Unlike Cirsiliol or Sinensetin, only Eupatorin acts as a CYP1A1/CYP1B1 substrate undergoing 4′-O-demethylation to form Cirsiliol—a pathway critical for selective cancer cell toxicity. Its 4-fold higher IC50 in normal MCF-10A cells (58.09 μM) versus cancer cells (14.52 μM) confirms target-specific cytotoxicity, making it an irreplaceable probe for breast cancer and CYP1 enzymology. HPLC-verified ≥98% purity ensures reproducible pharmacokinetic profiling and analytical method validation.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 855-96-9
Cat. No. B191229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatorin
CAS855-96-9
Synonyms3',5-dihydroxy-4',6,7-trimethoxyflavone
eupatorin
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
InChIInChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
InChIKeyKLAOKWJLUQKWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupatorin (CAS 855-96-9) for Research: A Potent CYP1-Metabolized Polymethoxyflavone with Validated Selectivity


Eupatorin (5,3′-dihydroxy-6,7,4′-trimethoxyflavone) is a naturally occurring polymethoxyflavone found in medicinal plants like *Orthosiphon stamineus* and *Lantana camara* [1]. It is characterized by its specific methoxylation pattern (positions 6, 7, and 4′) and hydroxyl groups (positions 5 and 3′), which distinguish it from other flavonoids [2]. This compound is a known substrate and potent inhibitor of cytochrome P450 enzymes CYP1A1 and CYP1B1, enzymes often overexpressed in cancer cells, making it a key research tool for investigating CYP1-mediated pathways and chemoprevention strategies [3].

Why Eupatorin (CAS 855-96-9) Cannot Be Substituted with Common Flavonoid Analogs in CYP1-Mediated Research


Substituting Eupatorin with structurally similar flavonoids like Cirsiliol, Scutellarein, or Sinensetin is not scientifically valid due to critical differences in their interaction with CYP1 enzymes. Unlike its closest analog, Cirsiliol (which has an additional 6-hydroxyl group), Eupatorin is a substrate for CYP1-mediated 4′-O-demethylation to form Cirsiliol, a conversion pathway that is not reciprocated [1][2]. Furthermore, Eupatorin's cytotoxic selectivity for CYP1-expressing cancer cells over normal cells is not a universal trait among polymethoxyflavones; its specific substitution pattern (4′-OCH3, 5,7-diOH, 6,7-diOCH3) is crucial for potent CYP1-EROD inhibition and cellular activity [3][4]. This evidence underscores that Eupatorin possesses a unique metabolic and inhibitory profile, making it an irreplaceable research tool for studying CYP1-driven pharmacology.

Eupatorin (CAS 855-96-9): A Quantified Comparative Guide for Scientific Selection and Procurement


Cellular Selectivity: Eupatorin's Preferential Cytotoxicity in CYP1-Expressing Breast Cancer Cells Over Normal Cells

Eupatorin demonstrates a pronounced, CYP1-dependent selectivity in its antiproliferative activity. In a direct comparison, Eupatorin's IC50 in MDA-MB-468 breast cancer cells (which express CYP1A1/CYP1B1) was in the submicromolar range, while its IC50 in the normal MCF-10A breast cell line (which does not express these enzymes) was 'considerably higher' [1]. A subsequent in vitro study quantified this selectivity, reporting an IC50 of 14.52 μM in the breast cancer cell lines MCF-7 and MDA-MB-231, compared to a significantly higher IC50 of 58.09 μM (p<0.05) in the normal MCF-10A cells [2]. This four-fold difference in potency is directly linked to CYP1-mediated activation of Eupatorin, a mechanism not observed in the comparator cell line [1].

Breast Cancer Research CYP1 Metabolism Selective Cytotoxicity

CYP1 Enzyme Interaction: Eupatorin is a 4′-O-Demethylation Substrate for CYP1A1 to Form Cirsiliol, a Key Pharmacological Distinction

Eupatorin's unique relationship with CYP1 enzymes extends beyond inhibition to its role as a specific substrate. CYP1A1 catalyzes the 4′-O-demethylation of Eupatorin to generate Cirsiliol [1]. This is a critical differentiator from its analog, Cirsiliol, which is not metabolized back to Eupatorin [2]. A comparative modeling study further revealed the structural basis for this specificity, showing that Eupatorin's 4′-methoxy group approaches the heme Fe at ~5.1 Å, and its 6- and 7-methoxy groups engage in key hydrophobic interactions with CYP1A1 residues (Phe226, Phe260, Leu314, Ile117) that are absent for the non-methoxylated analog Scutellarein. This binding mode corresponds to a predicted difference in free energy of binding of ~1.8 kcal/mol favoring Eupatorin [3].

Drug Metabolism CYP1A1 Substrate Specificity Flavonoid Biotransformation

Potent Inhibition of CYP1 Enzymes: Eupatorin is Among the Most Potent Flavonoid Inhibitors of CYP1-EROD Activity

In a comprehensive screen of 14 different flavonoids for CYP1A1 and CYP1B1 inhibition, Eupatorin was identified as one of the most potent inhibitors of CYP1-mediated EROD activity [1]. This high potency places it in an elite group of methoxylated flavones, including acacetin and diosmetin, that share the 4′-OCH3 group at the B-ring and the 5,7-dihydroxy motif at the A-ring, a structural feature critical for this activity [2]. While the study does not provide a single IC50 value for Eupatorin's inhibition, it explicitly ranks it among the 'most potent inhibitors' across a diverse flavonoid panel, providing strong class-level evidence of its superior activity compared to flavonoids lacking this specific substitution pattern [1].

Enzymology CYP1 Inhibition Chemoprevention

Pharmacokinetic Benchmarking: Rat Plasma Pharmacokinetics of Eupatorin Following Oral Administration

A validated LC-MS/MS method was used to determine the plasma pharmacokinetics of Eupatorin in rats following oral administration [1]. The study reported a maximum plasma concentration (Cmax) of 974.886 ± 293.898 μg L⁻¹, achieved rapidly with a time to Cmax (Tmax) of 0.25 hours [2]. The elimination half-life (t1/2) was 0.353 ± 0.026 hours [2]. This rapid absorption and short half-life profile is critical information for in vivo study design, including dose optimization and dosing frequency. While this study does not provide a direct head-to-head PK comparison, it establishes the first quantitative in vivo pharmacokinetic parameters for Eupatorin, a crucial benchmark for any preclinical development or pharmacological study.

Pharmacokinetics Bioavailability Preclinical Drug Development

Validated Research and Procurement Applications for Eupatorin (CAS 855-96-9) Based on Quantitative Evidence


Investigating CYP1-Mediated Prodrug Activation and Cancer Cell Selectivity

Use Eupatorin as a validated molecular probe in breast cancer research. Its demonstrated four-fold higher IC50 in normal MCF-10A cells (58.09 μM) compared to cancer cells (14.52 μM) [1] makes it an ideal tool for studying CYP1A1/CYP1B1-dependent selective toxicity. This selectivity is mechanistically linked to its conversion to Cirsiliol, a pathway that is absent in normal, non-CYP1-expressing cells [2]. This application is directly supported by its ability to induce G2/M cell cycle arrest in MDA-MB-468 cells, an effect reversible by the CYP1 inhibitor acacetin [2].

Elucidating CYP1 Enzyme Structure-Activity Relationships (SAR) and Substrate Recognition

Employ Eupatorin in enzymology studies focused on CYP1A1 substrate binding and catalysis. Its unique interaction, where the 4′-methoxy group approaches the heme Fe and the 6,7-methoxy groups engage in critical hydrophobic contacts, provides a distinct structural probe [3]. Unlike its analog Scutellarein, which lacks these key interactions and shows a predicted ~1.8 kcal/mol lower binding affinity, Eupatorin offers a model compound to study the molecular determinants of CYP1A1 specificity for polymethoxylated flavonoids [3].

Benchmarking for Preclinical Pharmacokinetic and In Vivo Efficacy Studies

Incorporate Eupatorin into preclinical drug development workflows, leveraging its newly established pharmacokinetic profile. The reported rapid absorption (Tmax of 0.25 h) and short half-life (0.353 h) in rats [4] provide essential baseline data for designing in vivo efficacy studies, such as those demonstrating its anti-tumor effect in a 4T1 murine mammary cancer model [1]. Researchers can use this PK data to optimize dosing regimens and interpret pharmacodynamic outcomes, a critical step in lead optimization.

Validated Standard for Analytical Method Development and Quality Control

Utilize high-purity Eupatorin as a certified reference standard for developing and validating analytical methods, such as the described LC-MS/MS protocol for plasma quantification [4]. Its well-defined chemical properties (CAS 855-96-9, PubChem CID 97214) and commercial availability at high purity levels (>97% by HPLC) make it suitable for calibrating assays, characterizing botanical extracts (e.g., *Orthosiphon stamineus*), and ensuring batch-to-batch consistency in research studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupatorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.